4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole
CAS No.:
Cat. No.: VC20361825
Molecular Formula: C10H6BrClF2N2
Molecular Weight: 307.52 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6BrClF2N2 |
|---|---|
| Molecular Weight | 307.52 g/mol |
| IUPAC Name | 4-(2-bromo-4-chlorophenyl)-1-(difluoromethyl)pyrazole |
| Standard InChI | InChI=1S/C10H6BrClF2N2/c11-9-3-7(12)1-2-8(9)6-4-15-16(5-6)10(13)14/h1-5,10H |
| Standard InChI Key | OYYKWWMUKJZEDE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Br)C2=CN(N=C2)C(F)F |
Introduction
4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms, often studied for their wide range of biological and pharmacological activities. This specific compound features a difluoromethyl group and halogen substitutions (bromine and chlorine) on the phenyl ring, which may enhance its chemical reactivity and potential bioactivity.
Structural Features
The molecular structure of 4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole can be described as follows:
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Core Structure: A pyrazole ring.
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Substituents:
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A bromine atom at the ortho position of the phenyl ring.
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A chlorine atom at the para position of the phenyl ring.
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A difluoromethyl group attached to the pyrazole nitrogen.
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Synthesis
The synthesis of this compound typically involves multi-step reactions, starting with halogenated benzene derivatives and hydrazine derivatives to form the pyrazole ring. Common synthetic methods include:
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Cyclization Reactions: Using hydrazines and α,β-unsaturated carbonyl compounds.
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Halogenation: Introducing bromine and chlorine atoms via electrophilic substitution.
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Introduction of Difluoromethyl Group: Achieved through nucleophilic substitution or radical reactions.
Applications and Potential Uses
Pyrazole derivatives, including this compound, are widely studied due to their diverse biological activities:
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Pharmacological Potential:
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Agricultural Applications:
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Pyrazole-based compounds are used in agrochemicals as fungicides, herbicides, or insecticides due to their interaction with biological targets in pests.
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Table 2: Biological Activities of Related Pyrazoles
| Activity | Mechanism | Example Compounds |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes | Halogen-substituted pyrazoles |
| Antioxidant | Radical scavenging via electron donation | Difluoromethyl derivatives |
Analytical Characterization
The compound can be characterized using various spectroscopic techniques:
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NMR Spectroscopy:
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Proton (H) and carbon (C) NMR can confirm the presence of difluoromethyl and aromatic protons.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation (~295.51 g/mol).
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Infrared (IR) Spectroscopy:
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Identifies functional groups such as C-F (difluoromethyl) and C-Br vibrations.
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Table 3: Spectroscopic Data (Hypothetical)
| Technique | Observed Peaks |
|---|---|
| H NMR | δ ~7.0–8.0 ppm (aromatic protons) |
| IR Spectroscopy | ~1200 cm (C-F stretching) |
| MS | m/z = ~296 (M+ peak for molecular ion) |
Future Research Directions
Further investigation into this compound could focus on:
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Pharmacological Studies:
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Testing for anticancer or antimicrobial efficacy.
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Molecular Docking:
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Studying interactions with biological targets to predict activity.
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Derivatization:
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Modifying substituents to enhance potency or selectivity.
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This article provides a comprehensive overview of the compound "4-(2-Bromo-4-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole," emphasizing its structural features, synthesis, potential applications, and characterization techniques based on available data on related pyrazoles. Further experimental studies would elucidate its full potential in pharmaceutical or agricultural fields.
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